molecular formula C22H22N2O2 B11363778 3-ethoxy-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

3-ethoxy-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11363778
M. Wt: 346.4 g/mol
InChI Key: MDAJLSVTHMZCBP-UHFFFAOYSA-N
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Description

3-ethoxy-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with ethoxy, methylbenzyl, and pyridinyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

    Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Incorporation of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using pyridine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methylbenzyl groups, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the benzamide core or the pyridinyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinyl or benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Pyridine, benzyl chloride, aluminum chloride (AlCl3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases.

    Industry: Intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide is unique due to the presence of all three substituents (ethoxy, methylbenzyl, and pyridinyl), which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

3-ethoxy-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H22N2O2/c1-3-26-20-8-6-7-19(15-20)22(25)24(21-9-4-5-14-23-21)16-18-12-10-17(2)11-13-18/h4-15H,3,16H2,1-2H3

InChI Key

MDAJLSVTHMZCBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)C)C3=CC=CC=N3

Origin of Product

United States

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